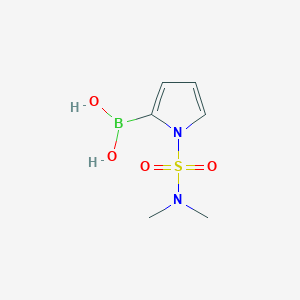
2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a compound that showcases the intersection of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step reactions. A common approach begins with the preparation of 5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazole, followed by its alkylation using 2-chloromethylthio-4,6-dimethylpyrimidine under controlled temperature conditions to achieve the final product.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, solvent selection, and purification processes is crucial. Reactions are often conducted in batch reactors where parameters can be tightly controlled to ensure high yield and purity. Chromatographic techniques, like HPLC, are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo several types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced under specific conditions to yield the corresponding thioethers.
Substitution: : Substitution reactions often occur at the phenethyl or triazole moiety.
Common Reagents and Conditions
Common reagents used include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride. Solvents like acetonitrile or dichloromethane are employed based on the solubility of intermediates and the final product.
Major Products
The major products of these reactions include sulfoxides, sulfones, and substituted triazoles or pyrimidines, each with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its role in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis, enabling the construction of diverse chemical structures.
Biology
Biologically, derivatives of 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exhibit significant antimicrobial and antifungal activities, making them valuable in developing new therapeutic agents.
Medicine
In medicine, its pharmacological properties are explored for potential applications in treating infections and inflammatory conditions. The compound's structure allows for modifications that could lead to drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound is investigated for use in agrochemicals, especially as fungicides or herbicides. Its synthesis and scalability are critical for commercial applications.
Mechanism of Action
The mechanism of action involves interaction with specific enzymes or proteins in microbial cells, leading to the inhibition of essential biochemical pathways. The triazole moiety is crucial for binding to the active site of enzymes, disrupting their function and leading to the antimicrobial effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine exhibits unique chemical stability and biological activity.
Similar Compounds
5-(isopropylthio)-4-phenethyl-1,2,4-triazole: : Shares the triazole structure but lacks the pyrimidine moiety.
4,6-dimethylpyrimidine: : Possesses the pyrimidine core but lacks the triazole functionality.
2-mercapto-4,6-dimethylpyrimidine: : Features similar sulfur-containing substituents but different core structures.
These comparisons highlight the distinct advantages and specific applications of our compound in various scientific and industrial fields.
Properties
IUPAC Name |
4,6-dimethyl-2-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S2/c1-14(2)27-20-24-23-18(13-26-19-21-15(3)12-16(4)22-19)25(20)11-10-17-8-6-5-7-9-17/h5-9,12,14H,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNOEHRDYUIUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2CCC3=CC=CC=C3)SC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methylpiperidin-1-yl)propyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2575307.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2575309.png)
![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2575311.png)

![4-{2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide](/img/structure/B2575317.png)
![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)

![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(propan-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/new.no-structure.jpg)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![tert-butyl 2-[3-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2575328.png)

